REACTION_CXSMILES
|
[B](F)F.[C:4]([CH:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH2:8]1)(=[O:6])[CH3:5].C([O-])(=O)C.[Na+]>C(O)(=O)C>[C:4]([CH:7]1[C:16](=[O:17])[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[O:9][CH2:8]1)(=[O:6])[CH3:5] |f:0.1,2.3,^1:0|
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Name
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3-acetyl-4-chromanone boron difluoride
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Quantity
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13 g
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Type
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reactant
|
Smiles
|
[B](F)F.C(C)(=O)C1COC2=CC=CC=C2C1=O
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Name
|
|
Quantity
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52 g
|
Type
|
reactant
|
Smiles
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C(C)(=O)[O-].[Na+]
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Name
|
|
Quantity
|
235 mL
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Type
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solvent
|
Smiles
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C(C)(=O)O
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
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The solution is poured on ice
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Type
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EXTRACTION
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Details
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the resulting mixture is extracted with ether
|
Type
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EXTRACTION
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Details
|
The organic extract
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Type
|
WASH
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Details
|
is washed with aqueous sodium bicarbonate solution and saturated sodium chloride solution
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Type
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CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
Evaporation of the eluate
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1COC2=CC=CC=C2C1=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |